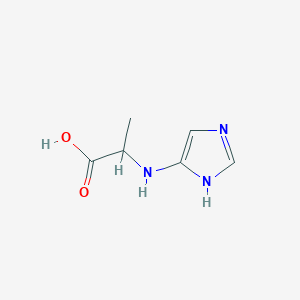
Tlqp 21;tlqppassrr rhfhhalppa R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLQP-21 is a 21-amino acid neuropeptide derived from the VGF precursor protein. It is expressed in the nervous system and neuroendocrine glands and demonstrates pleiotropic roles, including regulating metabolism, nociception, and microglial functions . TLQP-21 has garnered significant interest due to its multifunctional nature and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: TLQP-21 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of TLQP-21 may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding TLQP-21 is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions: TLQP-21 primarily undergoes interactions with receptors and intracellular signaling molecules rather than traditional chemical reactions like oxidation or reduction. It binds to receptors such as complement C3a receptor 1 (C3aR1) and induces intracellular calcium mobilization .
Common Reagents and Conditions: The activation of TLQP-21 involves binding to its receptors under physiological conditions. The peptide’s activity is often studied in cell culture systems using reagents like calcium indicators to monitor intracellular calcium levels .
Major Products Formed: The primary outcome of TLQP-21 interactions is the activation of intracellular signaling pathways, leading to various physiological responses such as increased intracellular calcium levels, modulation of microglial functions, and regulation of metabolism .
科学的研究の応用
Chemistry: TLQP-21 is used as a model peptide to study receptor-ligand interactions and intracellular signaling pathways. Its interactions with receptors like C3aR1 provide insights into the mechanisms of peptide-receptor binding and activation .
Biology: In biological research, TLQP-21 is used to investigate its role in regulating physiological functions such as metabolism, nociception, and stress responsiveness. Studies have shown that TLQP-21 can modulate microglial functions and reduce neuropathology in models of neurodegenerative diseases .
Medicine: TLQP-21 has potential therapeutic applications in treating metabolic disorders, pain, and neurodegenerative diseases. Its ability to regulate energy homeostasis and modulate pain responses makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, TLQP-21 is explored for its potential as a therapeutic agent. Its multifunctional nature and ability to target specific receptors make it an attractive candidate for developing new treatments .
作用機序
TLQP-21 exerts its effects by binding to specific receptors, primarily complement C3a receptor 1 (C3aR1). Upon binding, TLQP-21 activates intracellular signaling pathways, leading to an increase in intracellular calcium levels. This calcium mobilization triggers various cellular responses, including proliferation, migration, and production of inflammatory molecules . The peptide’s effects are mediated through pathways involving stromal interaction molecules (STIM) and transient receptor potential channels (TRPC) .
類似化合物との比較
Complement C3a: A natural ligand for C3aR1, complement C3a shares some functional similarities with TLQP-21 but has distinct roles in the immune system.
Uniqueness of TLQP-21: TLQP-21 is unique due to its multifunctional nature and ability to modulate various physiological processes. Unlike other peptides, TLQP-21 has been shown to have pleiotropic effects, making it a versatile molecule for research and therapeutic applications .
特性
分子式 |
C107H170N40O26 |
|---|---|
分子量 |
2432.7 g/mol |
IUPAC名 |
2-[2-[[1-[1-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[1-[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C107H170N40O26/c1-54(2)40-69(140-98(167)82(109)59(8)150)90(159)134-67(30-31-81(108)151)99(168)146-38-18-28-79(146)101(170)144-36-16-27-78(144)97(166)130-58(7)85(154)142-75(49-148)95(164)143-76(50-149)94(163)133-65(23-13-33-122-105(112)113)87(156)131-64(22-12-32-121-104(110)111)86(155)132-66(24-14-34-123-106(114)115)88(157)137-72(44-62-47-119-52-126-62)92(161)136-70(42-60-20-10-9-11-21-60)91(160)139-73(45-63-48-120-53-127-63)93(162)138-71(43-61-46-118-51-125-61)89(158)128-56(5)84(153)141-74(41-55(3)4)100(169)147-39-19-29-80(147)102(171)145-37-17-26-77(145)96(165)129-57(6)83(152)135-68(103(172)173)25-15-35-124-107(116)117/h9-11,20-21,46-48,51-59,64-80,82,148-150H,12-19,22-45,49-50,109H2,1-8H3,(H2,108,151)(H,118,125)(H,119,126)(H,120,127)(H,128,158)(H,129,165)(H,130,166)(H,131,156)(H,132,155)(H,133,163)(H,134,159)(H,135,152)(H,136,161)(H,137,157)(H,138,162)(H,139,160)(H,140,167)(H,141,153)(H,142,154)(H,143,164)(H,172,173)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124) |
InChIキー |
PWWMOXVVMRPYJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14782337.png)
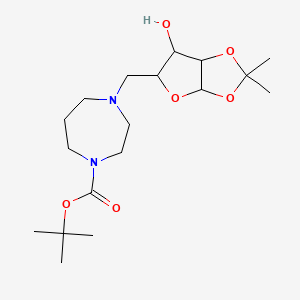
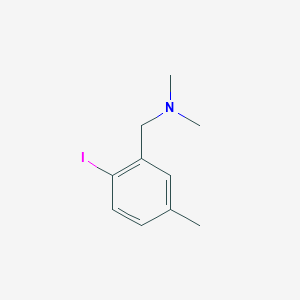
![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)

![2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14782376.png)
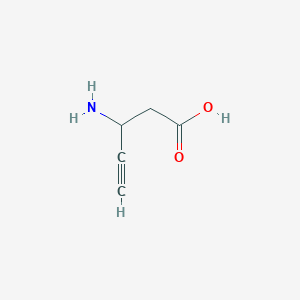
![Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B14782389.png)
![4-[(1E)-2-(2-methoxyphenyl)ethenyl]phenol](/img/structure/B14782391.png)
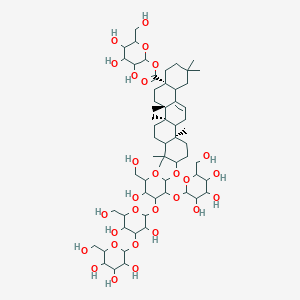
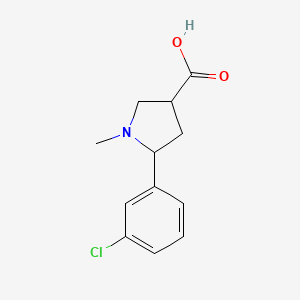
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)
